REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1(C(OC)=O)[C:15](=[O:16])[CH2:14][CH2:13][CH2:12]1)C.S(=O)(=O)(O)O>O>[O:16]=[C:15]1[CH2:14][CH2:13][CH2:12][CH:11]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]([OH:21])=[O:3]
|
Name
|
ethyl-7-(1'-methoxycarbonyl-5'-oxocyclopentyl)-heptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCCCCC1(CCCC1=O)C(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 10.9 g
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with one volume of ethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
extracted again with one volume of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethereal extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to a colorless oil which
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C(CCC1)CCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |